molecular formula C19H22N4O3S B2613462 2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE CAS No. 946324-38-5

2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE

Cat. No.: B2613462
CAS No.: 946324-38-5
M. Wt: 386.47
InChI Key: LGSLMPDNLRPHOJ-UHFFFAOYSA-N
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Description

2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinazoline core, a cyanomethylsulfanyl group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a substituted aniline with a cyanoacetic acid derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE
  • 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
  • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-8-21-17(24)13-5-6-15-16(11-13)22-19(27-10-7-20)23(18(15)25)12-14-4-3-9-26-14/h5-6,11,14H,2-4,8-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSLMPDNLRPHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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